molecular formula C11H15ClO B11957374 4-Chloro-2-isopropyl-5-methylanisole CAS No. 5903-07-1

4-Chloro-2-isopropyl-5-methylanisole

Cat. No.: B11957374
CAS No.: 5903-07-1
M. Wt: 198.69 g/mol
InChI Key: YNJGJMNRDOIOQS-UHFFFAOYSA-N
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Description

4-Chloro-2-isopropyl-5-methylanisole is an organic compound with the molecular formula C11H15ClO It is a derivative of anisole, characterized by the presence of a chlorine atom, an isopropyl group, and a methyl group attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-isopropyl-5-methylanisole typically involves the chlorination of 2-isopropyl-5-methylanisole. This can be achieved through electrophilic aromatic substitution using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the aromatic ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-isopropyl-5-methylanisole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, yielding 2-isopropyl-5-methylanisole.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are often employed.

Major Products:

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of 2-isopropyl-5-methylanisole.

    Substitution: Formation of various substituted anisole derivatives.

Scientific Research Applications

4-Chloro-2-isopropyl-5-methylanisole has several scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-isopropyl-5-methylanisole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine atom and other substituents on the aromatic ring can influence its binding affinity and reactivity. The compound may exert its effects through pathways involving electrophilic or nucleophilic interactions, depending on the nature of the target molecule.

Comparison with Similar Compounds

  • 4-Chloro-3-methylanisole
  • 2-Chloro-5’-isopropyl-2’-methylbenzanilide
  • 2-tert-Butyl-4,6-dinitro-5-methylanisole
  • 4-Chloro-2-isopropyl-5-methylphenol

Uniqueness: 4-Chloro-2-isopropyl-5-methylanisole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

CAS No.

5903-07-1

Molecular Formula

C11H15ClO

Molecular Weight

198.69 g/mol

IUPAC Name

1-chloro-4-methoxy-2-methyl-5-propan-2-ylbenzene

InChI

InChI=1S/C11H15ClO/c1-7(2)9-6-10(12)8(3)5-11(9)13-4/h5-7H,1-4H3

InChI Key

YNJGJMNRDOIOQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)C(C)C)OC

Origin of Product

United States

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